molecular formula C8H8ClFO B13614916 2-Chloro-3-fluorophenethyl alcohol

2-Chloro-3-fluorophenethyl alcohol

Cat. No.: B13614916
M. Wt: 174.60 g/mol
InChI Key: PTFLYTZLCJSZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluorophenethyl alcohol is an organic compound with the molecular formula C8H8ClFO. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the selective chlorination and fluorination of phenethyl alcohol. For instance, starting from o-methylphenol, nitration can generate a key intermediate, which is then subjected to hydroxyl chlorination and fluorination reactions . Another method involves the use of Grignard reagents to introduce the desired substituents onto the phenyl ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include steps such as selective halogenation, purification, and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluorophenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-fluorophenethyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and pathways .

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenethyl alcohol
  • 4-Fluorophenethyl alcohol
  • 3-Chloro-2-methylbenzyl alcohol

Comparison: 2-Chloro-3-fluorophenethyl alcohol is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

2-(2-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c9-8-6(4-5-11)2-1-3-7(8)10/h1-3,11H,4-5H2

InChI Key

PTFLYTZLCJSZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.